Diflunisal is a non-narcotic analgesic drug belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs) []. It is a derivative of salicylic acid, structurally similar to aspirin, but with a 2,4-difluorophenyl group substituted at the 5-position of the salicylic acid benzene ring. Diflunisal is used in scientific research as a tool to investigate pain pathways and inflammation models.
One method for the synthesis of diflunisal involves the reaction of an organometallic derivative, such as a Grignard reagent, with a substituted benzene in the presence of a transition metal catalyst []. The specific reaction involves reacting an organometallic derivative of a 2,4-difluorophenyl halide with a protected salicylic acid derivative. After the reaction, the protecting group is removed, and the resulting product is carboxylated to yield diflunisal.
Diflunisal exerts its analgesic and anti-inflammatory effects primarily by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins []. Prostaglandins are mediators of inflammation and pain. Diflunisal exhibits a greater selectivity for COX-2 compared to COX-1.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5